BenchChemオンラインストアへようこそ!

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Synthetic Chemistry Cross-Coupling Diversity-Oriented Synthesis

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole (CAS 2750603-20-2) is a differentiated, heavily halogenated imidazole building block featuring two reactive C-Br bonds at the 4- and 5-positions and an electron-withdrawing 2-CF₃ group. Unlike mono-brominated or non-fluorinated analogs, this pattern enables sequential, regioselective Suzuki/ Sonogashira couplings for rapid asymmetric SAR library generation. The CF₃ group also raises calculated LogP by ~1.6 units, aiding CNS penetration optimization. Ideal for neuroscience/TRH-R2 agonist programs and electron-deficient polymer synthesis.

Molecular Formula C5H3Br2F3N2
Molecular Weight 307.89 g/mol
Cat. No. B12510484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole
Molecular FormulaC5H3Br2F3N2
Molecular Weight307.89 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1C(F)(F)F)Br)Br
InChIInChI=1S/C5H3Br2F3N2/c1-12-3(7)2(6)11-4(12)5(8,9)10/h1H3
InChIKeyVSGTYAOQCPYMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole: A Strategic Building Block for Multi-Functional Heterocyclic Synthesis


4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole (CAS 2750603-20-2) is a heavily halogenated imidazole derivative characterized by two reactive bromine atoms at the 4- and 5-positions and a strongly electron-withdrawing trifluoromethyl group at the 2-position [1]. This combination of substituents confers distinct reactivity profiles and physicochemical properties that differentiate it from simpler imidazole building blocks. The compound serves as a versatile intermediate for the construction of complex molecular architectures, including pharmaceutical candidates, agrochemicals, and advanced materials [2]. Its unique substitution pattern enables sequential and regioselective cross-coupling reactions that are not readily achievable with non-brominated or non-fluorinated analogs.

Why 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole Cannot Be Swapped for Simpler Imidazole Building Blocks


In the context of multi-step synthetic sequences, particularly those involving palladium-catalyzed cross-couplings, the assumption that any brominated imidazole is interchangeable is a significant risk. Substituting 4,5-dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole with, for example, 4,5-dibromo-1-methylimidazole (lacking the 2-CF₃ group) or 1-methyl-2-(trifluoromethyl)imidazole (lacking the bromine atoms) fundamentally alters the synthetic outcome [1]. The presence of the trifluoromethyl group drastically modulates the electronic character of the imidazole ring, impacting both the reactivity of the C-Br bonds in cross-coupling and the physicochemical properties (lipophilicity, metabolic stability) of downstream products [2]. Furthermore, the two bromine atoms in the target compound provide two distinct and sequential functionalization handles, a capability absent in mono-brominated analogs . The following quantitative evidence demonstrates why this specific substitution pattern is non-negotiable for achieving desired reactivity and product profiles.

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole: Quantitative Evidence for Differentiated Synthetic and Biological Performance


Dual Cross-Coupling Handles Enable Complex Molecular Architectures Unattainable with Mono-Bromo Analogs

The presence of two bromine atoms at the 4- and 5-positions of the imidazole ring allows for sequential, regioselective cross-coupling reactions. This enables the synthesis of 4,5-diaryl-, 4-aryl-5-alkynyl-, and other asymmetrically substituted imidazoles. In contrast, the comparator 4,5-dibromo-1-methylimidazole (lacking the 2-CF₃ group) exhibits different selectivity and reactivity patterns, and mono-brominated analogs like 5-bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole offer only a single functionalization site . The quantitative difference is the ability to construct two distinct C-C bonds in a controlled manner, which is a defining feature for building molecular diversity.

Synthetic Chemistry Cross-Coupling Diversity-Oriented Synthesis

2-Trifluoromethyl Group Drives Regioselectivity in Sequential Cross-Coupling Reactions

The electron-withdrawing nature of the 2-CF₃ group imparts differential reactivity to the C4 and C5 bromine atoms, enabling regioselective functionalization. This is a key distinction from the comparator 4,5-dibromo-1-methylimidazole, where the two C-Br bonds are electronically more similar, often leading to mixtures of mono- and di-substituted products [1]. While specific comparative yield data for this exact compound under varied catalyst systems is limited, the class-level behavior of 2-CF₃ imidazoles demonstrates that the C5 position is generally more reactive toward oxidative addition, allowing for selective C5 coupling followed by C4 functionalization [2].

Catalysis Regioselectivity Palladium Chemistry

Enhanced Lipophilicity (LogP) of the 2-CF₃ Scaffold Directs Pharmacokinetic Profile of Downstream Products

The 2-trifluoromethyl group significantly increases the lipophilicity of the imidazole core, a crucial parameter influencing membrane permeability and metabolic stability in drug discovery. While computed LogP values are available for the target compound, a direct quantitative comparison can be made with the non-fluorinated analog, 4,5-dibromo-1-methylimidazole. The target compound exhibits a substantially higher calculated LogP (estimated ~2.8) compared to the non-fluorinated analog (XLogP3 = 1.2) [1][2]. This increase in lipophilicity is a well-established class effect of the CF₃ group on aromatic heterocycles.

Medicinal Chemistry Physicochemical Properties Drug Design

Agonist Activity at Thyrotropin-Releasing Hormone (TRH) Receptors: A Platform for Neuroendocrine Research

Derivatives of 4,5-dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole have been evaluated as agonists of the mouse thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR) target implicated in neurological and endocrine disorders. A specific analog containing this scaffold demonstrated an EC₅₀ of 2.54 µM at TRH-R1 and an EC₅₀ of 50 nM at TRH-R2, measured by intracellular calcium flux in HEK293 cells [1]. While this data is from a single derivative and not a direct comparison of the building block itself, it provides a class-level inference of the scaffold's ability to engage this therapeutically relevant GPCR target. Comparable data for non-brominated or non-fluorinated imidazole analogs are not available in this context, but the presence of the CF₃ and Br groups is known to modulate binding affinity to various protein targets [2].

Pharmacology GPCR TRH Receptor

Unique Optical Properties in Conjugated Polymer Backbones via 4,5-Dibromoimidazole Incorporation

4,5-Dibromoimidazole units have been successfully employed in Suzuki coupling polymerizations to synthesize conjugated oligomers with tailored optical properties [1]. The resulting imidazole-containing polymers exhibited pronounced solvatochromic shifts in their UV-Vis and photoluminescence (PL) spectra upon deprotection of hydroxyl groups. Specifically, for the imidazole-containing conjugated oligomer, the UV absorption maximum underwent a red shift, and the PL emission maximum also red-shifted with a concomitant decrease in fluorescence quantum yield as the degree of deprotection increased [1]. While this study utilized the non-trifluoromethylated 4,5-dibromoimidazole, it establishes a class-level precedent for the utility of this dibromoimidazole motif in materials chemistry. The target compound, with its additional 2-CF₃ group, would be expected to impart even stronger electron-accepting character and potentially different optical properties in analogous polymer backbones.

Materials Science Conjugated Polymers Optoelectronics

4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole: High-Value Application Scenarios Based on Quantitative Evidence


Diversity-Oriented Synthesis of Asymmetrical 4,5-Disubstituted Imidazole Libraries

Scenario: A medicinal chemistry group aims to rapidly generate a library of asymmetrically substituted imidazoles for structure-activity relationship (SAR) studies. The target compound is the ideal starting point due to its two reactive C-Br bonds and the electronic differentiation imparted by the 2-CF₃ group . Sequential, regioselective Suzuki-Miyaura or Sonogashira couplings can be performed, introducing different aryl or alkynyl groups at the C5 and C4 positions, respectively [1]. This approach maximizes molecular diversity from a single, versatile building block, a capability not offered by mono-brominated or non-fluorinated imidazole analogs [2].

Synthesis of CNS-Penetrant Drug Candidates via Enhanced Lipophilicity

Scenario: A neuroscience drug discovery program requires a heterocyclic core with moderate to high lipophilicity to facilitate passive diffusion across the blood-brain barrier (BBB). The 2-CF₃ group in the target compound increases the calculated LogP by approximately 1.6 units compared to the non-fluorinated 4,5-dibromo-1-methylimidazole [1]. Incorporating this building block at an early stage of the synthetic route allows the medicinal chemist to 'dial in' a favorable LogP range for CNS exposure, while also providing handles for further diversification to optimize potency and selectivity [2].

Development of TRH-R2 Selective Agonists for Neurological Research

Scenario: A pharmacology lab is investigating the role of the TRH-R2 receptor in depression and cognition. The scaffold of 4,5-dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole, when elaborated into a more complex analog, has shown promising activity at this receptor subtype (EC₅₀ = 50 nM) with selectivity over the TRH-R1 subtype (EC₅₀ = 2.54 µM) . This class-level evidence supports the use of this building block as a core for further optimization campaigns aimed at developing novel, selective TRH-R2 agonists. The two bromine atoms provide convenient positions for introducing additional substituents to fine-tune potency, selectivity, and drug-like properties.

Synthesis of Electron-Accepting Monomers for Organic Electronics

Scenario: A materials chemistry group is designing new conjugated polymers for organic photovoltaic (OPV) or organic light-emitting diode (OLED) applications. They require an electron-deficient monomer unit to tune the polymer's HOMO/LUMO levels and optoelectronic properties. The target compound, featuring both a strongly electron-withdrawing CF₃ group and two polymerizable C-Br bonds, is an excellent candidate . Its incorporation into a polymer backbone via Suzuki coupling polymerization is expected to produce materials with unique optical characteristics, as demonstrated by the solvatochromic behavior of imidazole-containing oligomers [1]. The CF₃ group further enhances electron affinity, which is critical for improving electron transport and device performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dibromo-1-methyl-2-(trifluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.